molecular formula C21H28N6O B10775088 Bpkdi

Bpkdi

Cat. No.: B10775088
M. Wt: 380.5 g/mol
InChI Key: XNWDRALEEPGBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bipyridyl protein kinase D inhibitor (Bpkdi) is a selective small-molecule inhibitor targeting the protein kinase D family, which includes protein kinase D1, protein kinase D2, and protein kinase D3. Protein kinase D is a family of serine-threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of protein kinase D activity is associated with several diseases, such as cancer, inflammation, and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bpkdi is synthesized through high-throughput screening and pharmaceutical chemistry techniques. The synthesis involves the preparation of bipyridyl derivatives, which are then subjected to various chemical reactions to obtain the final compound. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification and quality control to meet the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bpkdi undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially altered biological activities .

Scientific Research Applications

Bpkdi has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of protein kinase D in various chemical reactions and pathways.

    Biology: In biological research, this compound is employed to investigate the functions of protein kinase D in cellular processes such as proliferation, differentiation, and migration.

    Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with dysregulated protein kinase D activity, such as cancer, inflammation, and metabolic disorders.

    Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery and development

Mechanism of Action

Bpkdi exerts its effects by selectively inhibiting the activity of protein kinase D isoforms. It binds to the ATP-binding site of protein kinase D, preventing the phosphorylation of downstream targets. This inhibition disrupts various signaling pathways involved in cell proliferation, differentiation, and migration. The molecular targets of this compound include protein kinase D1, protein kinase D2, and protein kinase D3, which are involved in regulating key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bpkdi

This compound is unique in its high selectivity and potency against all three isoforms of protein kinase D. Its bipyridyl structure allows for effective binding to the ATP-binding site, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound offers a broader range of inhibition across the protein kinase D family, making it a versatile compound for studying protein kinase D-related pathways and diseases .

Properties

IUPAC Name

2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWDRALEEPGBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.